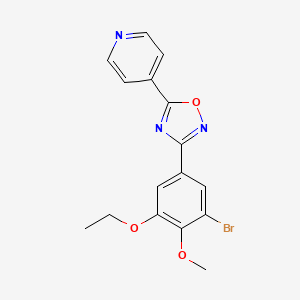
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure.
Wirkmechanismus
The mechanism of action of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole are not fully understood, but it has been shown to exhibit significant anti-cancer activity in vitro. The compound has been shown to induce apoptosis in several different types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its significant anti-cancer activity. The compound has been shown to induce apoptosis in several different types of cancer cells, making it a promising candidate for further study in the field of cancer research. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in laboratory settings.
Zukünftige Richtungen
There are many potential future directions for the study of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One potential direction is the further study of its anti-cancer activity, with a focus on identifying the specific mechanisms of action that are responsible for its effects on cancer cells. Additionally, this compound could be further investigated for its potential use as a fluorescent probe in biological imaging studies. Finally, this compound could be studied for its potential use as a corrosion inhibitor in the petroleum industry.
Synthesemethoden
The synthesis of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole can be achieved through a multi-step process. The first step involves the synthesis of 3-bromo-5-ethoxy-4-methoxybenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyridine to form the intermediate product, which is further reacted with hydrazine hydrate to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit significant anti-cancer activity. The compound has also been studied for its potential use as a fluorescent probe in biological imaging studies. Additionally, this compound has been investigated for its potential use as a corrosion inhibitor in the petroleum industry.
Eigenschaften
IUPAC Name |
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c1-3-22-13-9-11(8-12(17)14(13)21-2)15-19-16(23-20-15)10-4-6-18-7-5-10/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYKLTWPGDYUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC=NC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)
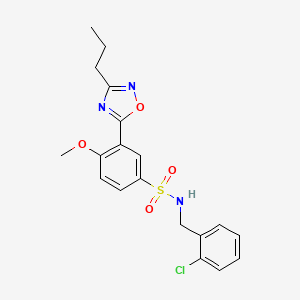
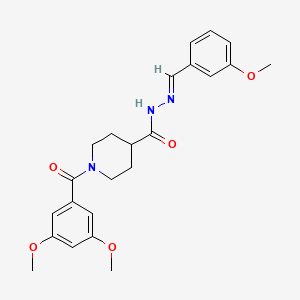

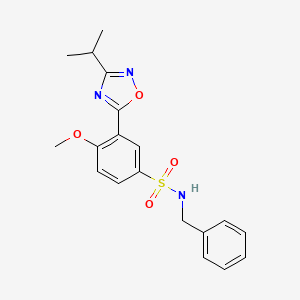



![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
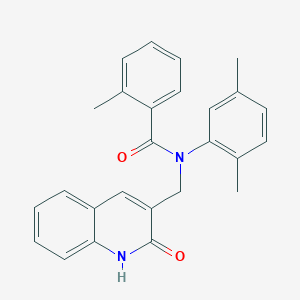
![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)